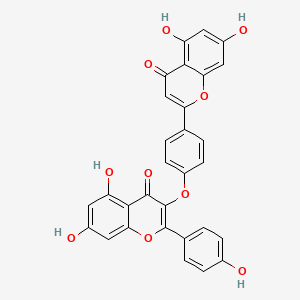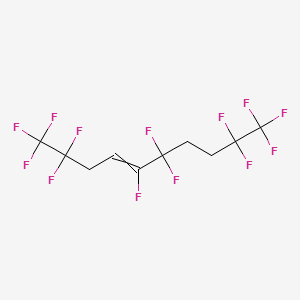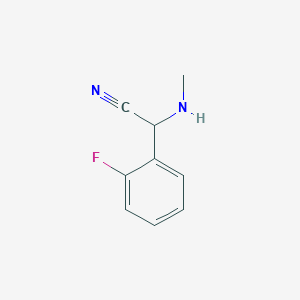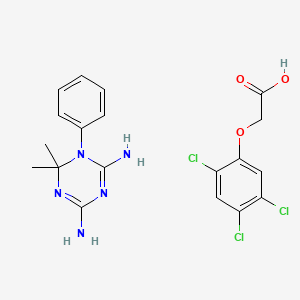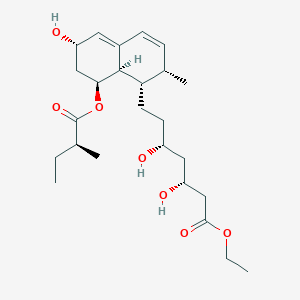
Pravastatin Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pravastatin Ethyl Ester is a derivative of Pravastatin, a well-known statin medication used primarily to lower cholesterol levels and prevent cardiovascular diseases. This compound is a prodrug, meaning it is converted into the active form, Pravastatin, in the body. This compound is of significant interest due to its potential therapeutic applications and its role in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pravastatin Ethyl Ester can be synthesized through a series of chemical reactions starting from the parent compound, Pravastatin. The synthesis typically involves esterification, where Pravastatin is reacted with ethanol in the presence of a catalyst such as sulfuric acid to form this compound . The reaction conditions usually require gentle heating to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize impurities, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Pravastatin Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form Pravastatin and ethanol.
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives of Pravastatin.
Reduction: Reduction reactions can convert this compound into its reduced forms, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Pravastatin and ethanol.
Oxidation: Oxidized derivatives of Pravastatin.
Reduction: Reduced forms of this compound.
Scientific Research Applications
Pravastatin Ethyl Ester has a wide range of scientific research applications:
Mechanism of Action
Pravastatin Ethyl Ester is a prodrug that is converted into Pravastatin in the body. Pravastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is responsible for the synthesis of cholesterol in the liver . By inhibiting this enzyme, Pravastatin reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This mechanism helps prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Pravastatin Ethyl Ester can be compared with other statin medications such as:
Atorvastatin: Known for its high potency and effectiveness in lowering cholesterol levels.
Simvastatin: Similar to Pravastatin but with a different pharmacokinetic profile.
Rosuvastatin: Another potent statin with a longer half-life compared to Pravastatin.
Uniqueness
This compound is unique due to its prodrug nature, which allows for a more controlled release of the active compound, Pravastatin, in the body. This can lead to improved therapeutic outcomes and reduced side effects compared to other statins .
List of Similar Compounds
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Lovastatin
- Fluvastatin
Properties
Molecular Formula |
C25H40O7 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
ethyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O7/c1-5-15(3)25(30)32-22-13-19(27)11-17-8-7-16(4)21(24(17)22)10-9-18(26)12-20(28)14-23(29)31-6-2/h7-8,11,15-16,18-22,24,26-28H,5-6,9-10,12-14H2,1-4H3/t15-,16-,18+,19+,20+,21-,22-,24-/m0/s1 |
InChI Key |
MQWNSTZTIROXFB-MJPLUQOHSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC)O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


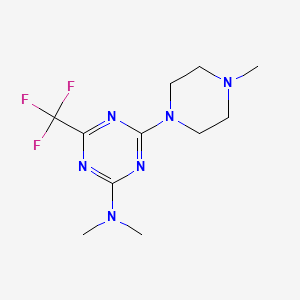
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
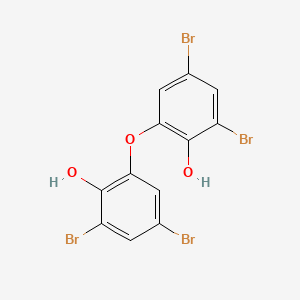
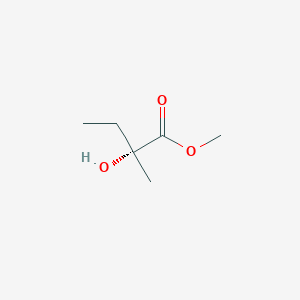
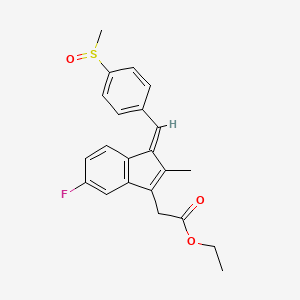
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
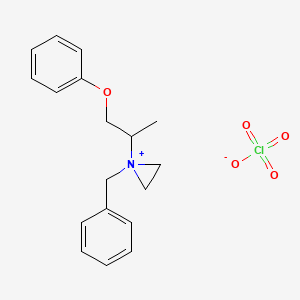
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

